molecular formula C13H15NO B13533772 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine

1-(5-(P-tolyl)furan-2-yl)ethan-1-amine

Cat. No.: B13533772
M. Wt: 201.26 g/mol
InChI Key: FJHNUUQNJUKQHV-UHFFFAOYSA-N
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Description

1-(5-(P-tolyl)furan-2-yl)ethan-1-amine is a chemical compound of interest in medicinal chemistry and organic synthesis. It features a furan ring, a p-tolyl (4-methylphenyl) group, and a critical ethanamine side chain. This structure is closely related to 1-(5-(P-tolyl)furan-2-yl)ethan-1-one, a known valuable intermediate, but the primary amine group in the ethan-1-amine variant offers distinct reactivity . The amine group serves as a versatile handle for further chemical modification, enabling researchers to create a wide array of derivatives, such as amides, imines, and complex heterocyclic systems, for building screening libraries . While the specific biological profile of this exact amine is not detailed in the public domain, structural analogs featuring the furan and p-tolyl motifs have been investigated for their potential antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli . The mechanism of action for such compounds is typically explored and defined within the context of their specific synthetic derivatives. This amine is exclusively for use in laboratory research and development. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-[5-(4-methylphenyl)furan-2-yl]ethanamine

InChI

InChI=1S/C13H15NO/c1-9-3-5-11(6-4-9)13-8-7-12(15-13)10(2)14/h3-8,10H,14H2,1-2H3

InChI Key

FJHNUUQNJUKQHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C(C)N

Origin of Product

United States

Synthetic Methodologies and Route Development

Retrosynthetic Analysis of 1-(5-(p-tolyl)furan-2-yl)ethan-1-amine

Further disconnection of the ketone intermediate at the furan-tolyl bond suggests a coupling reaction, such as a Suzuki or Stille coupling, between a 5-halofuran-2-yl ethanone (B97240) derivative and a p-tolylboronic acid or p-tolylstannane. Alternatively, a Friedel-Crafts acylation of a 2-(p-tolyl)furan with an acetylating agent could also yield the desired ketone.

The furan (B31954) ring itself can be constructed through various classical methods, such as the Paal-Knorr synthesis from a 1,4-dicarbonyl compound or the Feist-Benary furan synthesis. The choice of the specific retrosynthetic pathway will ultimately depend on the availability of starting materials, reaction efficiency, and the desired stereochemical outcome.

Exploration of Novel Synthetic Pathways to the Furan-Amine Core

The construction of the furan-amine core of this compound has been the subject of considerable research, with a focus on developing efficient and versatile synthetic methods.

Functionalization Strategies for Furan Ring Systems

The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. numberanalytics.com This reactivity has been exploited in the synthesis of various furan derivatives. The functionalization of the furan ring is a key step in the synthesis of the target molecule. One common approach is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto the furan ring. This formyl group can then be further elaborated to the desired ethanamine side chain.

Another important strategy is the metal-catalyzed cross-coupling reaction. These reactions allow for the direct formation of carbon-carbon bonds between the furan ring and other aromatic or aliphatic groups. For instance, a Suzuki coupling between a 5-bromo-2-acetylfuran and p-tolylboronic acid would be a direct route to the key ketone intermediate.

The oxidation of substituted furans can also lead to a variety of useful intermediates, such as butenolides and 1,4-dicarbonyl compounds, which can be further transformed into the desired furan derivatives. ssrn.com

Reductive Amination Approaches for α-Methylbenzylamine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. In the context of synthesizing this compound, the key ketone intermediate, 1-(5-(p-tolyl)furan-2-yl)ethan-1-one, would be reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being the most common. harvard.educommonorganicchemistry.com The choice of reducing agent is often critical to the success of the reaction, as it can influence the reaction rate, selectivity, and functional group tolerance. For instance, sodium triacetoxyborohydride is known for its high selectivity in reductive amination reactions. harvard.edu

The reaction conditions, such as solvent, temperature, and pH, can also have a significant impact on the outcome of the reductive amination. Careful optimization of these parameters is often necessary to achieve high yields and purity of the desired amine.

Multi-Component Reactions for Furan and Amine Integration

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. caltech.edu These reactions are highly efficient and atom-economical, making them attractive for the synthesis of furan-amine derivatives.

Several MCRs have been developed for the synthesis of furan and pyrrole (B145914) derivatives. researchgate.netresearchgate.net For example, a one-pot reaction involving an amine, a thiol, and a furan-based electrophile can generate stable pyrrole heterocycles. researchgate.net While not a direct synthesis of the target molecule, this approach highlights the potential of MCRs for the rapid construction of complex heterocyclic systems.

The development of new MCRs that can directly integrate the furan and amine moieties in a single step is an active area of research. Such a reaction would provide a highly convergent and efficient route to this compound and its analogs.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure chiral amines is of great importance in the pharmaceutical industry, as the biological activity of a drug can be highly dependent on its stereochemistry. The target molecule, this compound, possesses a chiral center at the carbon bearing the amine group, and therefore, the development of stereoselective synthetic methods is crucial.

Application of Chiral Catalysis in Asymmetric Transformations

Chiral catalysis has emerged as a powerful tool for the synthesis of enantiopure compounds. In the context of synthesizing this compound, chiral catalysts can be employed in the asymmetric reductive amination of the key ketone intermediate.

A variety of chiral catalysts have been developed for this purpose, including those based on transition metals such as rhodium, iridium, and ruthenium, as well as organocatalysts like chiral phosphoric acids. semanticscholar.orggoogle.comnih.gov These catalysts can promote the formation of one enantiomer of the amine over the other with high selectivity.

For example, a ruthenium/C3-TunePhos catalytic system has been shown to be highly efficient for the direct reductive amination of alkyl aryl ketones with excellent enantiocontrol. semanticscholar.org Similarly, chiral SPINOL-derived borophosphates have been used as catalysts for the asymmetric reductive amination of ketones with pinacolborane, affording chiral amines in good to excellent yields and enantioselectivities. acs.org

The choice of chiral catalyst and reaction conditions is critical for achieving high enantioselectivity. Factors such as the structure of the catalyst, the nature of the reducing agent, and the reaction temperature can all influence the stereochemical outcome of the reaction.

Table 1: Comparison of Chiral Catalysts in Asymmetric Reductive Amination

Catalyst System Substrate Reducing Agent Enantiomeric Excess (ee) Reference
Ruthenium/C3-TunePhos Alkyl aryl ketones H2 >90% semanticscholar.org
Chiral SPINOL Borophosphates Acetophenone Pinacolborane 85% acs.org
Rh-chiral diphosphine α-keto acid derivatives H2 38% google.com

The development of new and more efficient chiral catalysts for the asymmetric synthesis of this compound remains an active area of research, with the goal of achieving even higher levels of enantioselectivity and broader substrate scope.

Diastereoselective Synthesis via Chiral Auxiliary Control

One of the most robust and widely adopted methods for the asymmetric synthesis of chiral amines from prochiral ketones is the use of a chiral auxiliary. The Ellman auxiliary, tert-butanesulfinamide, stands out as a particularly effective reagent for this transformation. osi.lvyale.edu The synthesis of a specific enantiomer of this compound can be achieved from its corresponding ketone precursor, 1-(5-(p-tolyl)furan-2-yl)ethan-1-one, through a well-defined, two-step sequence.

The process begins with the condensation of the ketone with an enantiopure form of tert-butanesulfinamide, such as (R)-tert-butanesulfinamide. This reaction, typically catalyzed by a Lewis acid like titanium(IV) ethoxide, forms an intermediate N-sulfinyl imine. harvard.edursc.org The chiral sulfinyl group then directs the subsequent reduction of the C=N double bond. Nucleophilic addition of a hydride reagent (e.g., from sodium borohydride) occurs in a highly diastereoselective manner, dictated by the sterically demanding tert-butyl group of the auxiliary. harvard.edu This controlled addition establishes the desired stereocenter at the carbon bearing the amino group. The final step involves the removal of the sulfinyl auxiliary under mild acidic conditions, which yields the target chiral primary amine with high enantiomeric purity. researchgate.net The versatility and high diastereoselectivities commonly achieved with this method make it a primary choice for constructing chiral amines. osi.lvrsc.org

Parameter Description Typical Reagents/Conditions Reference
Chiral Auxiliary (R)- or (S)-tert-butanesulfinamideCommercially available yale.edu
Condensation Formation of N-sulfinyl imine from the ketone precursorTi(OEt)₄, elevated temperatures harvard.edu
Reduction Diastereoselective reduction of the imineNaBH₄, L-Selectride® harvard.edu
Deprotection Cleavage of the auxiliary to yield the primary amineHCl in a protic solvent (e.g., methanol) researchgate.net
Diastereoselectivity Typically high, often >95% deDependent on substrate and reducing agent rsc.org

Enzymatic Approaches to Chiral Furan Derivatives

Biocatalysis offers a highly selective and environmentally sustainable alternative to traditional chemical synthesis for producing chiral amines. nih.gov Two main classes of enzymes are particularly relevant for the asymmetric synthesis of this compound from its ketone precursor: ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs). frontiersin.orgnih.gov

ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or L-alanine, to a ketone acceptor. nih.govnih.gov The reaction relies on a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. By selecting an appropriate (R)- or (S)-selective transaminase, either enantiomer of the target amine can be produced with typically excellent enantiomeric excess (>99% ee). nih.gov A significant challenge with transaminase reactions is the unfavorable equilibrium, which often requires strategies to shift the reaction towards the product. cornell.edu This can be achieved by using a large excess of the amine donor or by removing the ketone byproduct in situ, for instance, through a coupled enzymatic reaction. nih.govuab.cat

Amine Dehydrogenases (AmDHs) perform a direct reductive amination of the ketone using ammonia as the nitrogen source. nih.govrsc.org This process requires a nicotinamide (B372718) cofactor, such as NAD(P)H, to provide the reducing equivalents. nih.gov A key advantage of AmDHs is the use of inexpensive ammonia and the generation of only water as a byproduct. nih.gov However, the reaction necessitates an efficient cofactor regeneration system to be economically viable. This is commonly accomplished by using a secondary enzyme, like formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which recycles the oxidized cofactor back to its active form. nih.gov Both native and engineered AmDHs have been developed to accept a broad range of ketone substrates. frontiersin.org

Feature ω-Transaminase (ω-TA) Amine Dehydrogenase (AmDH) References
Reaction Type Asymmetric transaminationAsymmetric reductive amination nih.govnih.gov
Amine Source Amine donor (e.g., Isopropylamine, L-Alanine)Ammonia / Ammonium salts nih.govnih.gov
Cofactor Pyridoxal 5'-phosphate (PLP)NAD(P)H nih.gov
Key Challenge Unfavorable reaction equilibriumRequirement for cofactor regeneration cornell.edunih.gov
Byproducts Ketone from amine donor (e.g., acetone)Water, byproduct from regeneration system (e.g., CO₂) nih.govnih.gov
Stereoselectivity Excellent (often >99% ee)Excellent (often >99% ee) nih.govnih.gov

Optimization of Reaction Conditions and Process Efficiency

Solvent Effects and Temperature Control

The efficiency and selectivity of the synthesis of this compound via reductive amination are highly dependent on the choice of solvent and reaction temperature. The solvent plays a critical role in several aspects of the reaction, including reactant solubility, the rate of imine formation, and the activity of the catalyst.

Polar protic solvents like methanol (B129727) and ethanol (B145695) are frequently used and are often effective because they can facilitate the formation of the imine intermediate. researchgate.net However, these solvents can also compete with the substrate for coordination sites on the catalyst or, in some cases, lead to side reactions. acsgcipr.org Aprotic polar solvents such as tetrahydrofuran (B95107) (THF) and aprotic apolar solvents like toluene (B28343) have also been successfully employed. researchgate.net The optimal choice is often system-dependent; for instance, in some iridium-catalyzed aminations, hexafluoroisopropanol (HFIP) has been shown to be superior to methanol. nih.gov A systematic study on reductive amination of ketones identified methanol as an excellent solvent due to its ability to promote high rates of both imine formation and subsequent hydrogenation. researchgate.net

Temperature is another critical parameter. While higher temperatures generally increase reaction rates, they can also promote undesirable side reactions, such as the formation of alcohol byproducts from direct ketone reduction or catalyst deactivation. kanto.co.jp For furan-containing compounds, excessive heat can also risk degradation or polymerization of the furan ring. Therefore, a careful optimization is required to find a temperature that balances reaction speed with selectivity and stability, which for many catalytic reductive aminations falls within a mild range of 30–80 °C. nih.govkaust.edu.sa

Scale-Up Considerations for Research Purposes

Transitioning a synthetic route from a small laboratory scale (milligrams) to a larger research scale (grams to hundreds of grams) introduces challenges beyond simply increasing reagent quantities. catsci.comenamine.net Careful consideration of physical and chemical parameters is necessary to ensure the process remains safe, efficient, and reproducible. catsci.com

One of the primary concerns during scale-up is heat management. catsci.com Many chemical reactions, particularly hydrogenations, are exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to temperature increases that cause side reactions or create safety hazards. Reaction calorimetry studies are often performed to understand the thermal profile of the reaction and implement appropriate cooling controls. catsci.com

The method of product purification is another critical consideration. While column chromatography is convenient at the milligram scale, it becomes impractical and costly for larger quantities due to the large volumes of solvent required. On a research scale, developing a purification strategy based on crystallization or distillation is highly preferable. For chiral compounds, preparative chiral chromatography can be made more efficient through techniques like stacked injections. enamine.net

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups within a molecule. The techniques are complementary, as molecular vibrations that are strong in IR may be weak in Raman, and vice versa. The predicted vibrational modes for 1-(5-(p-tolyl)furan-2-yl)ethan-1-amine are based on characteristic frequencies for primary amines, substituted furans, and p-substituted aromatic rings.

For a primary amine, characteristic N-H stretching vibrations are expected in the 3500–3300 cm⁻¹ region of the IR spectrum. libretexts.org Typically, primary amines display two bands: an asymmetric and a symmetric stretching mode. openstax.orgwpmucdn.com Additionally, an N-H scissoring (bending) vibration is anticipated to appear near 1600 cm⁻¹. wpmucdn.com

The furan (B31954) moiety presents several characteristic vibrations. These include C-H stretching modes above 3100 cm⁻¹, ring stretching vibrations involving the C=C and C-O-C bonds typically found in the 1600-1300 cm⁻¹ range, and C-H out-of-plane bending vibrations below 1000 cm⁻¹. researchgate.netglobalresearchonline.net The substitution pattern on the furan ring influences the exact position and intensity of these bands. udayton.edu

The p-tolyl group will exhibit aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C ring stretching bands in the 1600–1450 cm⁻¹ region. The methyl group attached to the phenyl ring will show characteristic symmetric and asymmetric C-H stretching vibrations around 2950-2850 cm⁻¹.

The following table summarizes the expected key vibrational frequencies for the compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3500 - 3300Medium-WeakMedium
N-H Scissoring (Bend)1650 - 1580Medium-StrongWeak
p-Tolyl GroupAromatic C-H Stretch3100 - 3000Medium-WeakStrong
Aromatic C=C Stretch1610, 1580, 1500, 1450Medium-StrongStrong
Furan RingAromatic C-H Stretch3160 - 3110MediumStrong
Ring Stretch (=C-O-C=)1590 - 1470StrongStrong
C-H Out-of-Plane Bend950 - 750StrongWeak
Alkyl MoietyC-H Stretch (sp³)2980 - 2870Medium-StrongMedium-Strong
C-H Bend (sp³)1470 - 1370MediumMedium

X-ray Crystallography for Unambiguous Structure and Absolute Configuration Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information on bond lengths, bond angles, and stereochemistry. thepharmajournal.comlibretexts.org For a chiral molecule like this compound, single-crystal X-ray diffraction can establish its absolute configuration.

Obtaining single crystals of sufficient size and quality for X-ray diffraction can be challenging, particularly for amines which are often liquids or low-melting solids at room temperature and may have conformational flexibility. Two robust crystal engineering strategies are commonly employed to overcome these issues: conversion to a hydrochloride salt or formation of a co-crystal. acs.orgnih.gov

Amine Hydrochlorides: A highly effective strategy involves the protonation of the basic amine group with an acid, such as hydrochloric acid, to form an ammonium (B1175870) salt. The resulting ionic character and the strong, directional hydrogen-bonding capabilities of the ammonium group (N⁺-H) with the chloride anion (Cl⁻) significantly enhance the crystal lattice energy, promoting crystallization. cdnsciencepub.com The N⁺-H···Cl⁻ hydrogen bonds provide a reliable and robust interaction for building ordered crystalline structures. researchgate.net

Co-crystals: An alternative or complementary approach is the formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, primarily hydrogen bonding. researchgate.net For amines, suitable co-formers are often molecules containing strong hydrogen bond donors, such as dicarboxylic acids (e.g., succinic acid, fumaric acid). acs.org These co-formers can form predictable and stable hydrogen-bonded patterns, known as supramolecular synthons, with the amine. This strategy introduces strong, directional interactions that guide the molecules into a well-ordered crystal lattice. acs.orgnih.gov This approach is particularly useful for producing crystalline phases of amine hydrochloride salts by introducing neutral guest molecules that interact with the underutilized hydrogen-bond accepting capacity of the chloride ion. acs.org

The solid-state structure and crystal packing of this compound, or its salt/co-crystal forms, would be dictated by a hierarchy of intermolecular interactions. mdpi.comsemanticscholar.org

Hydrogen Bonding: This is expected to be the most dominant interaction. mdpi.com In the crystal structure of the free amine, molecules would likely be linked by N-H···N hydrogen bonds, forming chains or layered motifs. acs.orgrsc.org In the case of a hydrochloride salt, strong, charge-assisted N⁺-H···Cl⁻ hydrogen bonds would form the primary structural framework. cdnsciencepub.com If water or a carboxylic acid co-former were present, additional O-H···O, O-H···N, or O-H···Cl⁻ interactions would further stabilize the network. researchgate.netresearchgate.net

π-π Stacking Interactions: The presence of two aromatic systems—the furan ring and the p-tolyl ring—provides the opportunity for π-π stacking interactions. numberanalytics.com These interactions, where the electron clouds of adjacent rings attract, would play a significant role in the crystal packing, likely in an offset or parallel-displaced arrangement to minimize electrostatic repulsion. researchgate.netresearchgate.netnih.gov

The following table summarizes the potential intermolecular interactions that would define the crystal structure.

Interaction TypeDonor GroupAcceptor GroupExpected Role in Crystal Packing
Strong Hydrogen Bond-NH₂ (or -N⁺H₃)-NH₂ (or Cl⁻)Primary structure-directing force, forming chains or layers.
π-π Stackingp-Tolyl Ring / Furan Ringp-Tolyl Ring / Furan RingSecondary interaction, contributes to dense packing and columnar motifs.
C-H···π InteractionAromatic C-H, Alkyl C-Hp-Tolyl Ring / Furan RingStabilizes the three-dimensional network.
Weak Hydrogen BondAromatic/Alkyl C-HFuran OxygenContributes to overall lattice energy and packing efficiency.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which govern the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals such as B3LYP with a basis set like 6–311++G(d,p), researchers can calculate the ground-state electronic structure and minimize the molecule's energy. nih.gov This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. nih.gov For 1-(5-(p-tolyl)furan-2-yl)ethan-1-amine, this optimization would reveal the precise spatial relationship between the p-tolyl group, the central furan (B31954) ring, and the ethanamine side chain, identifying the lowest energy conformation.

Illustrative Data Table: Predicted Structural Parameters (Note: The following data is illustrative for a molecule of this type, as specific computational studies on this compound are not publicly available. The values are based on typical bond lengths and angles for similar chemical structures.)

ParameterBond/AtomsPredicted Value
Bond LengthC(furan)-C(tolyl)~1.48 Å
Bond LengthC(furan)-C(ethanamine)~1.51 Å
Bond LengthC-N (ethanamine)~1.47 Å
Bond AngleC-C-N (ethanamine)~110°
Dihedral AngleTolyl-Furan~20-40°

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. irjweb.commdpi.com A small energy gap suggests that the molecule can be easily excited, implying higher reactivity. nih.govmdpi.com In molecules containing electron-donating and electron-accepting moieties, FMO analysis can reveal intramolecular charge transfer possibilities. irjweb.com For this compound, the analysis would likely show the HOMO localized on the electron-rich furan and p-tolyl rings, while the LUMO may be distributed across the π-system, with the amine group also influencing the electronic landscape. researchgate.net

Illustrative Data Table: FMO Properties (Note: This data is representative of what would be calculated for a molecule with this structure.)

ParameterPredicted Value (eV)Implication
HOMO Energy-5.5 to -6.5Electron-donating capability
LUMO Energy-0.5 to -1.5Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.5 to 5.5High kinetic stability, moderate reactivity

Conformational Landscape Analysis and Energetics

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers required for interconversion. This is often achieved by performing a Potential Energy Surface (PES) scan, where the molecule's energy is calculated as a function of the rotation around specific bonds, such as the bond connecting the furan ring to the ethanamine group. This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and verification.

NMR Chemical Shifts: After geometry optimization, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk These predicted shifts can be correlated with experimental data to confirm the molecular structure. idc-online.com For this compound, calculations would provide theoretical chemical shifts for the distinct protons and carbons on the tolyl, furan, and ethanamine moieties.

IR Frequencies: Theoretical Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, N-H bending, or aromatic ring vibrations. These predicted frequencies help in the assignment of experimental IR absorption bands. For instance, the calculations would predict characteristic frequencies for the N-H bonds of the amine group and the C=C bonds within the aromatic rings. researchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. rsc.org By modeling the interaction of this compound with other reactants, it is possible to map out the entire reaction coordinate. This involves identifying and calculating the energies of all reactants, products, reaction intermediates, and, most importantly, the transition states (TS). scispace.com A transition state represents the highest energy point along the reaction pathway between a reactant and an intermediate or product.

The energy of the transition state relative to the reactants determines the activation energy (energy barrier) for a particular step. In a multi-step reaction, the step with the highest activation energy is the slowest and is therefore the rate-determining step. Computational studies can map the potential energy surface for a proposed reaction, revealing the energies of all intermediates and transition states. researchgate.net This allows for a comprehensive understanding of the reaction's kinetics and helps elucidate which mechanistic pathway is most favorable. For example, in a potential acylation reaction involving the amine group, calculations could determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. scispace.comresearchgate.net

Simulation of Catalytic Processes Involving the Compound

While specific computational studies simulating the catalytic activity of this compound are not extensively documented in publicly available literature, the catalytic processes involving structurally similar chiral amines and furan derivatives are frequently investigated using theoretical and computational chemistry. These simulations provide profound insights into reaction mechanisms, catalyst efficiency, and the origins of stereoselectivity. Methodologies such as Density Functional Theory (DFT) are paramount in elucidating these complex catalytic cycles.

In the context of chiral amines, which are crucial building blocks in the pharmaceutical industry, computational tools like molecular docking are indispensable for guiding enzyme engineering and understanding reaction pathways. mdpi.comnih.gov Simulations can predict the binding orientation and affinity of substrates within an enzyme's active site, identifying key residues for mutagenesis to improve catalyst performance. nih.gov

For a compound like this compound, a typical computational investigation of its role in a catalytic process, for example, in asymmetric synthesis, would involve several key steps:

Geometry Optimization: The initial structures of the reactants, catalyst (the amine), and transition states are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures for each step of the proposed catalytic cycle. This is often the most computationally intensive part of the study.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and are used to compute thermodynamic properties.

Reaction Pathway Analysis: By connecting the reactants, transition states, and products, an energy profile for the entire catalytic cycle can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step.

The data generated from these simulations can be presented in tables to compare different catalytic systems or reaction conditions.

Table 1: Hypothetical Energy Profile for a Catalyzed Reaction Step

SpeciesRelative Energy (kcal/mol)Description
Reactants + Catalyst0.0Baseline energy of the separated starting materials.
Reactant-Catalyst Complex-5.2Stabilization energy upon binding of the reactant to the catalyst.
Transition State+15.8Energy barrier for the rate-determining step of the reaction.
Product-Catalyst Complex-10.1Energy of the product still bound to the catalyst.
Products + Catalyst-8.5Final energy of the separated products and regenerated catalyst.

This table is a representative example based on typical values from computational studies of catalysis and does not represent experimental data for the specific compound.

Furthermore, distortion/interaction analysis is another powerful computational tool used to understand the origins of selectivity in catalytic reactions. This method partitions the activation energy into terms corresponding to the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. This can reveal, for instance, that selectivity is governed by steric hindrance or specific non-covalent interactions.

By applying these computational methodologies to this compound, researchers could predict its efficacy as a catalyst or ligand in various organic transformations, guiding future experimental work in areas like asymmetric synthesis and the production of valuable chemical intermediates. researchgate.net

Reactivity and Reaction Mechanism Studies

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Ring

The furan ring is a five-membered aromatic heterocycle that is significantly more reactive towards electrophilic aromatic substitution than benzene. pearson.comquora.comwikipedia.org This enhanced reactivity is attributed to the electron-donating effect of the oxygen heteroatom, which contributes a lone pair of electrons to the aromatic π-system, thereby increasing the electron density of the ring carbons. quora.com

Electrophilic attack on an unsubstituted furan ring occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate, known as a sigma complex, is better stabilized by resonance. pearson.compearson.comquora.com Substitution at the C2 position allows for the delocalization of the positive charge over three atoms, including the oxygen, which provides significant stabilization. pearson.compearson.com

In the case of 1-(5-(p-tolyl)furan-2-yl)ethan-1-amine, both α-positions are already occupied. The C2 position bears a 1-aminoethyl group, and the C5 position is substituted with a p-tolyl group. Consequently, any further electrophilic substitution must occur at the less reactive β-positions (C3 or C4). The directing influence of the existing substituents will determine the regiochemical outcome.

1-Aminoethyl Group (at C2): This is a strongly activating, ortho-directing group. It will direct incoming electrophiles primarily to the C3 position.

p-Tolyl Group (at C5): This is an activating, ortho-directing group. It will direct incoming electrophiles to the C4 position.

Given that both substituents are activating, the furan ring in this compound is expected to be highly reactive towards electrophiles. The reaction will likely yield a mixture of 3- and 4-substituted isomers. The precise ratio of these products would depend on the steric bulk of the electrophile and the specific reaction conditions employed. Due to the high reactivity of activated furan rings, mild reagents and conditions are necessary to avoid polymerization or ring-opening reactions. pharmaguideline.comijabbr.com

Reaction TypeTypical ReagentPotential Product(s)
Nitration Acetyl nitrate (B79036) (mild)Mixture of 3-nitro and 4-nitro derivatives
Halogenation N-Bromosuccinimide (NBS)Mixture of 3-bromo and 4-bromo derivatives
Sulfonation Pyridine-SO₃ complexMixture of 3-sulfonic acid and 4-sulfonic acid derivatives
Friedel-Crafts Acylation Acetic anhydride (B1165640) / BF₃Mixture of 3-acetyl and 4-acetyl derivatives

Nucleophilic Reactivity of the Amine Functionality

The primary aliphatic amine group in this compound is a key center of nucleophilicity. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, participating in a wide range of chemical reactions. chemguide.co.uk The reactivity of primary amines as nucleophiles is well-established and generally greater than that of ammonia (B1221849) but less than that of secondary amines, which benefit from the electron-donating effect of two alkyl groups. masterorganicchemistry.com

Formation of Imines and Schiff Bases

Primary amines readily react with aldehydes and ketones through nucleophilic addition to the carbonyl group, followed by dehydration, to form imines, commonly known as Schiff bases. mdpi.comnih.gov This condensation reaction is a cornerstone of amine chemistry. The reaction of this compound with various carbonyl compounds would proceed via the initial formation of a hemiaminal intermediate, which then eliminates a molecule of water to yield the corresponding imine.

Carbonyl ReactantProduct Name
BenzaldehydeN-(1-(5-(p-tolyl)furan-2-yl)ethyl) -1-phenylmethanimine
AcetoneN-(1-(5-(p-tolyl)furan-2-yl)ethyl) propan-2-imine
CyclohexanoneN-(1-(5-(p-tolyl)furan-2-yl)ethyl) cyclohexan-1-imine
FurfuralN-(1-(5-(p-tolyl)furan-2-yl)ethyl) -1-(furan-2-yl)methanimine

Acylation and Sulfonylation Reactions

The nucleophilic amine can also attack other electrophilic centers, such as the carbonyl carbon of acyl halides and acid anhydrides, or the sulfur atom of sulfonyl halides.

Acylation: Reaction with an acylating agent like acetyl chloride or benzoyl chloride results in a nucleophilic acyl substitution, yielding a stable N-substituted amide.

Sulfonylation: Reaction with a sulfonylating agent, such as p-toluenesulfonyl chloride, in the presence of a base, produces the corresponding sulfonamide.

These reactions are highly efficient and are fundamental methods for protecting or derivatizing primary amines.

ReagentReagent TypeProduct Class
Acetyl chlorideAcylating agentAmide
Benzoyl chlorideAcylating agentAmide
Acetic anhydrideAcylating agentAmide
p-Toluenesulfonyl chlorideSulfonylating agentSulfonamide

Cycloaddition Reactions Involving the Furan Core

Despite its aromatic character, the furan ring can function as a conjugated diene in [4+2] Diels-Alder cycloaddition reactions, particularly with electron-deficient dienophiles. quora.comnih.gov The reaction disrupts the aromaticity of the furan ring to form a bicyclic adduct containing an oxygen bridge (an oxabicycloheptene derivative). quora.com

However, the viability of this reaction for this compound is questionable. Research has shown that 2,5-disubstituted furans exhibit a modest to negligible tendency to participate in Diels-Alder reactions. tandfonline.com The bulky substituents at both C2 (1-aminoethyl) and C5 (p-tolyl) positions would create significant steric hindrance, impeding the approach of a dienophile to the furan diene system. While the reaction is theoretically possible, it would likely require forcing conditions (high temperature and pressure) and may result in very low yields or fail to proceed altogether.

Investigation of Acid-Base Properties and Protonation Equilibria

The this compound molecule possesses two potential sites for protonation: the nitrogen atom of the amine group and the oxygen atom of the furan ring.

The primary amine functionality is the most significant basic center in the molecule. The nitrogen's lone pair is readily available to accept a proton from an acid, forming a protonated ammonium (B1175870) salt (R-NH₃⁺). As it is an aliphatic amine, it is expected to be a moderately strong base, with a pKa value for its conjugate acid typical of similar alkylamines.

The furan ring, in contrast, is a very weak base. ijabbr.com While the oxygen atom has lone pairs, their involvement in the aromatic system significantly reduces their availability for protonation. libretexts.org Under strongly acidic conditions, protonation of the furan ring can occur, but this disrupts the aromatic sextet, rendering the ring unstable and prone to polymerization or ring-opening reactions. pharmaguideline.comijabbr.com Therefore, under standard aqueous acidic conditions, protonation will occur selectively and overwhelmingly at the amine nitrogen.

The acid-base equilibrium can be represented as: R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻ (where R = 1-(5-(p-tolyl)furan-2-yl)ethyl)

Reductive and Oxidative Transformations of the Compound

The compound is susceptible to both reduction and oxidation, which can affect the furan ring, the amine group, or the p-tolyl substituent, depending on the reagents and conditions.

Reductive Transformations: The furan ring is the most likely site for reduction.

Hydrogenation: Catalytic hydrogenation using transition metals like palladium, rhodium, or ruthenium can reduce the furan ring. acs.org Partial reduction can yield the corresponding dihydrofuran, while complete reduction under more forcing conditions (higher pressure and temperature) would produce the fully saturated tetrahydrofuran (B95107) derivative. acs.org

Chemical Reduction: A formal Birch-type reduction to a 2,5-dihydrofuran (B41785) can be achieved using specific methods like Brønsted acid-catalyzed reduction with silanes. acs.org Simple furans can be prone to ring-opening during reduction attempts. pharmaguideline.com

Oxidative Transformations: Both the furan ring and the amine group are sensitive to oxidation.

Furan Ring Oxidation: The furan nucleus is susceptible to oxidative cleavage. pharmaguideline.com Depending on the oxidant and reaction conditions, a range of products can be formed. Oxidation of 2,5-disubstituted furans often leads to the corresponding 1,4-dicarbonyl compounds. ssrn.com More aggressive oxidizing agents can cause complete degradation of the ring to form carboxylic acids. ssrn.com

Amine Group Oxidation: Primary amines can be oxidized to various products. For instance, controlled oxidation can yield imines or oximes. nih.gov Stronger oxidizing agents can lead to more complex product mixtures. The specific outcome is highly dependent on the chosen oxidant.

TransformationReagent/ConditionAffected MoietyPotential Product(s)
Reduction H₂ / Pd/CFuran RingTetrahydrofuran derivative
Reduction Et₃SiH / TfOHFuran Ring2,5-Dihydrofuran derivative
Oxidation m-CPBAFuran RingRing-opened 1,4-dicarbonyl compound
Oxidation RuO₄ or O₃Furan RingCarboxylic acid (degradation)
Oxidation Mild Oxidant (e.g., MnO₂)Amine GroupImine derivative

Derivatization Strategies and Analog Design

Design Principles for Structural Modification of the Furan-Amine Scaffold

The design of new analogs based on the 1-(5-(p-tolyl)furan-2-yl)ethan-1-amine scaffold is rooted in established medicinal chemistry principles. The primary goal is to systematically probe the structure-activity relationship (SAR) by modifying distinct regions of the molecule. Key strategies include:

Isosteric and Bioisosteric Replacement: This involves substituting atoms or groups with other atoms or groups that have similar physical or chemical properties. For instance, the furan (B31954) ring's oxygen atom could be replaced with sulfur to yield a thiophene (B33073) analog, or the p-tolyl methyl group could be replaced with a chlorine atom or trifluoromethyl group to modulate electronic and lipophilic character.

Functional Group Modification: The primary amine is a key functional group that can be readily derivatized to form amides, sulfonamides, or substituted amines. These modifications can alter hydrogen bonding capacity, polarity, and metabolic stability.

Scaffold Hopping and Ring Variation: While maintaining the core pharmacophoric elements, the furan ring itself can be replaced with other five- or six-membered heterocyclic or carbocyclic rings to explore different spatial arrangements and electronic properties.

Homologation and Chain Extension: The ethylamine (B1201723) side chain can be lengthened or shortened to alter the distance and geometric relationship between the amine and the aromatic core.

These principles allow for the creation of a diverse library of analogs, enabling a thorough investigation of the chemical space surrounding the parent compound.

Synthesis of Substituted this compound Analogs

The synthesis of analogs can be systematically approached by targeting three main components of the molecule: the p-tolyl substituent, the furan ring, and the aminoethyl side chain.

Common modifications include varying the substituent 'R' on the phenyl ring to explore the effects of electron-donating and electron-withdrawing groups. For example, bromine and methyl substituted derivatives have been synthesized in related compound series to evaluate their activity. researchgate.net

Table 1: Examples of Analogs with Modifications on the p-tolyl Substituent
Analog StructureSubstituent (R)Rationale for Modification
1-(5-(4-methoxyphenyl)furan-2-yl)ethan-1-amine-OCH₃ (Methoxy)Introduces a strong electron-donating group, increases polarity.
1-(5-(4-chlorophenyl)furan-2-yl)ethan-1-amine-Cl (Chloro)Introduces an electron-withdrawing, lipophilic halogen.
1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)ethan-1-amine-CF₃ (Trifluoromethyl)Adds a strong electron-withdrawing group, increases lipophilicity.
1-(5-(4-cyanophenyl)furan-2-yl)ethan-1-amine-CN (Cyano)Adds a polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor.

The furan ring is a versatile platform for further substitution, although its aromaticity makes direct substitution challenging without directing groups. nih.gov Synthetic strategies often involve building the substituted furan ring from acyclic precursors. Potential modifications include introducing small alkyl or halogen substituents at the 3- and/or 4-positions of the furan ring.

Another key strategy is the bioisosteric replacement of the furan ring with other five-membered heterocycles like thiophene or pyrrole (B145914). Such changes can significantly impact the molecule's electronic distribution, metabolic stability, and ability to form key interactions with biological targets. The synthesis of related compounds containing a 5-(4-substitutedphenyl)thiophene core has been reported. researchgate.net

Table 2: Examples of Analogs with Substitutions on the Furan Ring
Analog NameModificationRationale for Modification
1-(3-methyl-5-(p-tolyl)furan-2-yl)ethan-1-amineMethyl group at C3Adds steric bulk adjacent to the ethylamine side chain.
1-(4-bromo-5-(p-tolyl)furan-2-yl)ethan-1-amineBromine at C4Introduces a halogen to alter electronics and provide a potential metabolic block.
1-(5-(p-tolyl)thiophen-2-yl)ethan-1-amineFuran replaced by ThiopheneBioisosteric replacement to modulate electronic properties and metabolic profile.
1-(1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)ethan-1-amineFuran replaced by N-methylpyrroleBioisosteric replacement introducing a hydrogen bond donor/acceptor site.

The primary amine of the this compound scaffold is a prime target for derivatization due to its nucleophilicity. A wide array of functional groups can be introduced through reactions such as N-acylation, N-sulfonylation, N-alkylation, and reductive amination. mdpi.com These modifications allow for the introduction of groups that can alter solubility, lipophilicity, and hydrogen-bonding patterns. For instance, acylation with various acyl chlorides or carboxylic acids can generate a library of amides, a common transformation in drug discovery programs. uniroma1.it

Various derivatization reagents have been developed for amine groups to enhance properties like chromatographic separation or ionization efficiency for analytical purposes, and these same reactions can be used to synthesize diverse analogs. nih.govnih.gov

Table 3: Examples of Derivatives of the Amine Nitrogen
Derivative NameReaction TypeReagent ExampleResulting Functional Group
N-(1-(5-(p-tolyl)furan-2-yl)ethyl)acetamideN-AcylationAcetyl chlorideAcetamide
N-(1-(5-(p-tolyl)furan-2-yl)ethyl)benzamideN-AcylationBenzoyl chlorideBenzamide
4-methyl-N-(1-(5-(p-tolyl)furan-2-yl)ethyl)benzenesulfonamideN-SulfonylationTosyl chlorideSulfonamide
N-benzyl-1-(5-(p-tolyl)furan-2-yl)ethan-1-amineReductive AminationBenzaldehyde, NaBH(OAc)₃Secondary Amine (N-benzyl)
N-methyl-1-(5-(p-tolyl)furan-2-yl)ethan-1-amineN-AlkylationMethyl iodideSecondary Amine (N-methyl)

Modifications to the α-carbon are less common but could involve strategies to introduce fluorine or a methyl group, which would require more complex multi-step syntheses starting from different precursors.

Preparation of Chiral Salt Derivatives for Enantiomeric Resolution

The α-carbon of the ethylamine side chain in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Since enantiomers can have different biological activities, their separation is often necessary. rsc.org A common and effective method for resolving racemic amines is through the formation of diastereomeric salts. mdpi.com

This classical resolution process involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as a resolving agent. nih.gov This reaction produces a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility. mdpi.com This difference allows for their separation by fractional crystallization. rsc.org One diastereomeric salt will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation by filtration, the pure amine enantiomer can be liberated from the salt by treatment with a base.

Commonly used chiral resolving agents for amines are listed in the table below.

Table 4: Common Chiral Resolving Agents for Amines
Chiral AcidType
(+)-Tartaric acid or (-)-Tartaric acidDicarboxylic acid
(R)-(-)-Mandelic acid or (S)-(+)-Mandelic acidα-Hydroxy carboxylic acid
(+)-Camphorsulfonic acid or (-)-Camphorsulfonic acidSulfonic acid
(R)-(-)-α-Methoxyphenylacetic acidα-Methoxy carboxylic acid
N-Acetyl-L-phenylalanineN-Acyl amino acid

The efficiency of the resolution depends on the choice of both the resolving agent and the crystallization solvent. rsc.org

Combinatorial and Parallel Synthesis Approaches for Analog Libraries

To efficiently explore the SAR of the this compound scaffold, combinatorial and parallel synthesis techniques can be employed to generate large, focused libraries of analogs. uniroma1.it These high-throughput chemistry approaches are particularly well-suited for the derivatization of the amine functional group.

In a parallel synthesis approach, the core furan-amine scaffold can be dispensed into an array of reaction vessels, such as a 96-well plate. To each well, a different building block—for example, a unique carboxylic acid (for acylation) or aldehyde (for reductive amination)—is added from a pre-compiled library. By using a common set of reaction conditions and automated liquid handlers, a large number of distinct amide or secondary amine derivatives can be synthesized simultaneously.

For example, a library of amides could be generated by reacting the parent amine with a diverse set of 100 different acyl chlorides in a parallel synthesizer. This would rapidly produce 100 unique analogs, which can then be purified and screened to identify promising structural motifs. This strategy accelerates the lead optimization process by allowing for the rapid generation of SAR data. uniroma1.it

Applications in Synthetic Chemistry and Material Science Research

Role as a Chiral Building Block in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a cornerstone of modern chemistry, driven by the fact that the different enantiomers of a chiral molecule often exhibit vastly different biological activities. nih.gov Chiral amines, in particular, are among the most crucial building blocks for this purpose, as over 80% of all drugs and drug candidates contain an amine functional group. yale.edu

1-(5-(p-tolyl)furan-2-yl)ethan-1-amine is an archetypal chiral building block. Its utility stems from the stereocenter at the carbon atom bearing the amine group. The simpler analogue, (R)-1-(Furan-2-yl)ethanamine, is already established as a valuable chiral building block in asymmetric synthesis. ambeed.com The incorporation of a p-tolyl group at the 5-position of the furan (B31954) ring introduces several key features:

Steric Influence: The bulky aromatic group can direct the stereochemical outcome of reactions at or near the chiral center.

Electronic Modulation: The tolyl group can alter the electron density of the furan ring, influencing its reactivity.

Physicochemical Properties: The lipophilic nature of the tolyl group can modify the solubility and pharmacokinetic properties of derivative molecules, a critical aspect in drug discovery.

This compound can be used to introduce a specific stereochemistry into a target molecule, serving as a foundational piece from which more complex structures are built. Its application is analogous to other well-established chiral amines used in the synthesis of bioactive compounds.

Table 1: Examples of Chiral Amine Building Blocks and Their Applications

Chiral Amine Application Area
(R)-(+)-1-Phenylethylamine Resolution of racemic acids, synthesis of chiral auxiliaries
(S)-1-(1-Naphthyl)ethylamine Asymmetric synthesis of catalysts and pharmaceuticals
(R)-tert-Butanesulfinamide Synthesis of a wide variety of chiral amines for drugs and agrochemicals. yale.edu

Evaluation as a Ligand in Organometallic Catalysis

The development of efficient and highly selective catalysts for asymmetric reactions is a primary goal of organometallic chemistry. Chiral ligands are essential components of these catalysts, as they create an asymmetric environment around the metal center, enabling the transfer of chirality to the substrate. The structure of this compound makes it a promising candidate for a bidentate or monodentate ligand.

Metal complexes are typically synthesized by reacting the ligand with a suitable metal salt precursor in an appropriate solvent. For this compound, the primary amine's nitrogen atom is the principal coordination site. Depending on the metal and reaction conditions, the furan oxygen could also participate in coordination, making the molecule a potential bidentate N,O-ligand. The general synthesis involves mixing the amine with a metal precursor, often with gentle heating, to afford the desired complex.

Table 2: Representative Conditions for Metal Complex Synthesis with Amine Ligands

Metal Precursor Typical Solvent(s) Potential Metal Center
PdCl₂(CH₃CN)₂ Dichloromethane, Acetonitrile (B52724) Palladium(II)
[Rh(COD)Cl]₂ Methanol (B129727), Toluene (B28343) Rhodium(I)
RuCl₂(PPh₃)₃ Ethanol (B145695), Toluene Ruthenium(II)

Once synthesized, the chiral metal complexes featuring the this compound ligand would be evaluated as catalysts in a range of stereoselective transformations. The performance of the catalyst is measured by its ability to convert the starting material into the desired product (yield) and to favor the formation of one enantiomer over the other (enantiomeric excess, or ee).

Key reactions for screening would include:

Asymmetric Hydrogenation/Transfer Hydrogenation: The reduction of prochiral ketones or imines to chiral alcohols or amines.

Asymmetric C-C Bond Formation: Reactions such as Heck, Suzuki, and Stille couplings to create chiral carbon skeletons.

Asymmetric C-H Activation: The functionalization of prochiral C-H bonds, a cutting-edge area in catalysis. acs.orgnih.gov

The electronic and steric properties imparted by the furan and p-tolyl groups would be critical in determining the catalyst's activity and selectivity.

Table 3: Illustrative Screening Data for Asymmetric Transfer Hydrogenation of Acetophenone This table is a hypothetical representation of typical screening results for a new chiral ligand.

Catalyst (Ligand + Metal Precursor) Solvent Temperature (°C) Conversion (%) Enantiomeric Excess (ee, %)
Ligand + [Rh(COD)Cl]₂ Isopropanol 80 95 88 (R)
Ligand + RuCl₂(PPh₃)₃ Toluene 100 91 75 (S)

Potential as a Precursor for Novel Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. Furan derivatives, in particular, serve as versatile starting materials for the synthesis of other heterocyclic systems. The amine group in this compound provides a reactive handle for constructing new rings.

For instance, the primary amine can act as a nucleophile in condensation reactions with various electrophiles to build larger, more complex heterocyclic structures. Research on related furan-containing amines has demonstrated their utility in synthesizing a variety of new molecules, including tetrazoles and thiazoles. nih.govresearchgate.net Multicomponent reactions, where three or more reactants combine in a single step, are another powerful strategy where this amine could serve as a key component to rapidly generate molecular diversity. ijsrst.com

Table 4: Potential Heterocyclic Scaffolds from a Furan-Amine Precursor

Target Heterocycle Potential Reaction Type Required Co-Reagent(s)
Thiazole Hantzsch-type synthesis analogy α-haloketone
Pyrrole (B145914) Paal-Knorr synthesis 1,4-dicarbonyl compound
Pyrimidine Condensation reaction 1,3-dielectrophile (e.g., β-ketoester)

Exploration in Polymer Chemistry and Advanced Materials as Monomer or Functional Group

The unique structure of this compound makes it an attractive candidate for creating advanced polymers and materials with tailored properties. Furan-based polymers are of increasing interest as they can often be derived from renewable biomass sources. acs.orgmdpi.comresearchgate.net

As a monomer , the primary amine functionality allows it to undergo condensation polymerization with difunctional monomers like diacids or diacyl chlorides to produce chiral polyamides. chemguide.co.uk Unlike common polyamides such as Nylon, the resulting polymer would have chiral centers regularly spaced along its backbone, potentially inducing helical conformations and unique optical properties. The pendant 5-(p-tolyl)furan groups would significantly influence the polymer's thermal stability, solubility, and mechanical properties.

As a functional group , the molecule can be grafted onto existing polymer backbones to modify their surfaces and impart new properties. For example, reacting the amine with a polymer containing acyl chloride or epoxy groups would attach the chiral, furan-containing moiety to the surface. This functionalization could be used to create chiral stationary phases for chromatography or to introduce reactive sites for further modification, such as through Diels-Alder reactions involving the furan ring. nih.govutoronto.caresearchgate.net

Table 5: Potential Applications in Polymer Chemistry

Role Polymer Type Co-monomer / Polymer Backbone Potential Properties & Applications
Monomer Polyamide Adipoyl chloride, Terephthaloyl chloride Chiral recognition, high-performance fibers, membranes
Monomer Polyimide Pyromellitic dianhydride (PMDA) High thermal stability, advanced electronics. mdpi.comresearchgate.net
Functional Group Functionalized Polystyrene Poly(styrene-co-maleic anhydride) Chiral stationary phase for HPLC, sensor materials

Advanced Analytical Method Development for Research Purposes

Chromatographic Methodologies for Purity Profiling and Separation

Chromatography is an indispensable tool for assessing the purity of synthesized compounds and for isolating specific components from a mixture. For a chiral amine, this includes not only separating it from synthetic precursors and byproducts but also resolving its stereoisomers.

The biological and chemical properties of chiral molecules are often enantiomer-dependent, making the determination of enantiomeric excess (ee) a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, utilizing a chiral stationary phase (CSP) to achieve differential interaction with the enantiomers. mdpi.com

For 1-(5-(p-tolyl)furan-2-yl)ethan-1-amine, methods have been developed using polysaccharide-based CSPs, which are known for their broad applicability in separating chiral amines. yakhak.org Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) have proven effective. mdpi.comyakhak.org The separation can be optimized by screening different mobile phase systems, including normal-phase (e.g., hexane/isopropanol mixtures) and polar organic modes. The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. mdpi.com

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (5 µm)Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)Acetonitrile (B52724) / Methanol (B129727) / Trifluoroacetic Acid / Triethylamine (98:2:0.05:0.025, v/v/v/v) nih.gov
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection (UV) 254 nm275 nm (based on chromophore)
Expected R-enantiomer tR ~8.5 min~6.2 min
Expected S-enantiomer tR ~9.8 min~7.1 min
Resolution (Rs) > 2.0> 1.8

Note: Data are representative and require empirical optimization for the specific compound.

The synthesis of this compound can potentially generate various volatile and semi-volatile byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for identifying and semi-quantifying these impurities due to its high separation efficiency and definitive mass-based detection. researchgate.net

A typical GC-MS method involves injecting the sample (often after derivatization to improve volatility, though not always necessary for this compound) into a heated port, where it is vaporized and carried by an inert gas through a capillary column. mdpi.com A common stationary phase for this analysis is a non-polar 5% phenyl-methylpolysiloxane (e.g., HP-5MS), which separates compounds based on their boiling points and polarity. nih.gov The mass spectrometer fragments the eluting molecules, producing a unique mass spectrum that acts as a chemical fingerprint for identification by comparison with spectral libraries (e.g., NIST). researchgate.net

Potential byproducts could include unreacted starting materials (e.g., 1-(5-(p-tolyl)furan-2-yl)ethan-1-one), reagents from side reactions, or products of furan (B31954) ring opening under certain conditions.

Table 2: Potential Volatile Byproducts and GC-MS Identification

Potential ByproductRationale for PresenceExpected GC Elution OrderKey Mass Fragments (m/z)
Toluene (B28343) Residual solventEarly91 (tropylium ion), 92 (M+)
2-Acetylfuran Impurity from furan precursorIntermediate110 (M+), 95, 43
p-Tolualdehyde Impurity from tolyl precursorIntermediate120 (M+), 119, 91
1-(5-(p-tolyl)furan-2-yl)ethan-1-one Precursor for reductive aminationLate214 (M+), 199, 118, 91

Quantitative Analytical Techniques in Reaction Monitoring and Yield Determination

Optimizing a synthetic route requires precise monitoring of the reaction's progress and accurate determination of the final product yield. Quantitative analysis by HPLC is a cornerstone of this process. A reverse-phase HPLC (RP-HPLC) method is typically developed using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure consistent ionization of the amine.

For quantitative analysis, an internal standard (a non-reactive compound with a distinct retention time) is added in a known concentration to both the calibration standards and the reaction samples. By plotting the ratio of the analyte peak area to the internal standard peak area against concentration, a calibration curve is generated. This allows for the accurate determination of the concentration of the starting material, intermediates, and the final product in aliquots taken from the reaction mixture over time. This data is invaluable for studying reaction kinetics and calculating the final yield.

Table 3: Example Data from RP-HPLC Reaction Monitoring

Time (hours)Analyte Peak Area (Product)Internal Standard Peak AreaCalculated Concentration (µg/mL)Reaction Conversion (%)
00150,00000
125,500151,20042.321.2
252,100149,50087.143.6
498,600150,300164.282.1
6118,200149,800197.598.8
8119,100150,100198.899.4

Note: Data are hypothetical, based on a target final concentration of 200 µg/mL.

Development of Trace Analysis Methods in Complex Research Matrices

In research settings, such as metabolism studies or environmental fate analysis, it may be necessary to detect and quantify trace amounts of this compound in complex matrices like plasma, cell culture media, or water. This requires highly sensitive and selective methods capable of measuring concentrations at the nanogram-per-milliliter (ng/mL) or lower level.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications. The methodology involves a sample preparation step to isolate the analyte and remove interferences, followed by LC separation and detection by a triple quadrupole mass spectrometer. uzh.ch Sample preparation techniques like solid-phase extraction (SPE) are often employed to concentrate the analyte and clean the sample.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the protonated molecular ion (precursor ion) of the analyte, which is then fragmented in the second quadrupole. The third quadrupole selects a specific, characteristic fragment ion (product ion) for detection. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing background noise and enabling extremely low limits of quantitation (LOQ). nih.govresearchgate.net

Table 4: Proposed LC-MS/MS Parameters for Trace Analysis

ParameterSetting
Sample Preparation Solid-Phase Extraction (Mixed-Mode Cation Exchange)
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 216.1 (M+H)+
Product Ion (Q3) m/z 199.1 ([M+H - NH3]+)
Collision Energy Optimized empirically (e.g., 15 eV)
Limit of Quantitation (LOQ) Target: < 1 ng/mL

Future Research Directions and Unanswered Questions

Exploration of Unconventional Reactivity and Transformations

The furan (B31954) nucleus is known for its rich and diverse reactivity, acting as a diene in cycloaddition reactions and undergoing various electrophilic substitutions and ring-opening transformations. wikipedia.orgnumberanalytics.com Future research should aim to explore the unconventional reactivity of 1-(5-(p-tolyl)furan-2-yl)ethan-1-amine, moving beyond predictable transformations.

One area of interest lies in the catalytic C-H functionalization of the furan core. nih.gov While furan derivatives can be sensitive to harsh reaction conditions, the development of new catalytic methods could allow for the selective modification of the furan ring's C-H bonds, opening pathways to novel derivatives with unique electronic and steric properties. nih.gov Additionally, the transformation of the furan ring itself into other carbocyclic or heterocyclic systems, such as pyranones or 1,4-dicarbonyl compounds through controlled oxidation, presents a strategy for generating molecular diversity from a single precursor. ssrn.commdpi.com

The interaction between the chiral amine and the furan ring could also lead to unique intramolecular reactions. For instance, the amine could direct metallation or other functionalization reactions to specific positions on the furan ring, a phenomenon that warrants thorough investigation. Furthermore, the oxidation of the furan ring can lead to the formation of reactive intermediates like epoxides or cis-enediones, which can react with cellular nucleophiles. nih.govnih.gov Understanding the factors that control the formation and reactivity of these intermediates is crucial for assessing the potential biological activity and toxicity of furan-containing compounds. nih.govnih.gov

Integration into Flow Chemistry and Sustainable Synthesis Paradigms

The synthesis of chiral amines is a cornerstone of pharmaceutical and fine chemical manufacturing. rsc.orgwhiterose.ac.ukrsc.org Integrating the synthesis of this compound and its derivatives into flow chemistry paradigms offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgnih.gov Continuous-flow reactors can provide precise control over reaction parameters, enabling the use of highly reactive intermediates and facilitating multi-step syntheses without the need for isolating intermediates. nih.gov

Future research should focus on developing robust and efficient flow-based syntheses of this chiral amine. This could involve the use of immobilized catalysts, such as transaminases, for the asymmetric amination step. rsc.orgrsc.org Biocatalytic routes are particularly attractive due to their high enantioselectivity and operation under mild conditions, aligning with the principles of green chemistry. rsc.orgrsc.org

Furthermore, the utilization of biomass-derived furanic compounds as starting materials presents a significant opportunity for sustainable synthesis. mdpi.comacs.orgresearchgate.net Furfural and 5-hydroxymethylfurfural (B1680220) (HMF), both accessible from renewable resources, are key platform chemicals that can be converted into a variety of furan derivatives. mdpi.comacs.org Developing synthetic pathways that connect these bio-based feedstocks to this compound would significantly enhance the sustainability of its production.

Advanced Computational Modeling for Predictive Reactivity and Stereocontrol

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of reactivity, selectivity, and the elucidation of reaction mechanisms. numberanalytics.commit.edu For this compound, advanced computational methods can provide profound insights into its behavior and guide experimental design.

Density Functional Theory (DFT) calculations can be employed to predict the site-selectivity of various reactions on the furan ring and to understand the electronic factors governing its reactivity. numberanalytics.comnih.gov Such models can help in identifying the most plausible sites for electrophilic attack or C-H functionalization, thereby reducing the need for extensive experimental screening. nih.gov

A particularly important area for computational investigation is the origin of stereocontrol in the synthesis of the chiral amine. acs.orgresearchgate.netresearchgate.net By modeling the transition states of the asymmetric amination reaction, researchers can understand the interactions between the substrate, catalyst, and reagents that determine the enantiomeric excess of the product. acs.orgresearchgate.net This knowledge can then be used to design more effective catalysts and optimize reaction conditions to achieve higher levels of stereoselectivity. Predictive models for thiol reactivity and other interactions with biological nucleophiles can also be developed to forecast potential bioactivity and metabolic pathways. researchgate.netacs.orgoptibrium.com

Design of Next-Generation Analogues for Specific Research Applications

The structural framework of this compound serves as an excellent scaffold for the design of next-generation analogues with tailored properties for specific research applications, particularly in medicinal chemistry and materials science. ijabbr.commdpi.comijabbr.comorientjchem.orgnih.govnih.govmdpi.comresearchgate.netnih.gov

In the realm of drug discovery, the furan ring can act as a bioisostere for other aromatic systems, offering a unique combination of steric and electronic properties. ijabbr.comorientjchem.org By systematically modifying the substituents on the furan ring, the tolyl group, and the amine, it is possible to explore the structure-activity relationships (SAR) and optimize the biological activity of these compounds. orientjchem.orgnih.gov For example, introducing different functional groups could enhance binding to specific biological targets or improve pharmacokinetic properties. ijabbr.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine, and what analytical methods validate its purity?

  • Methodology :

  • Synthesis : Start with a Suzuki-Miyaura coupling to attach the p-tolyl group to the furan ring, followed by reductive amination of the acetyl group. Use Pd(PPh₃)₄ as a catalyst and NaBH₃CN as the reducing agent .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and gas chromatography (DB-1 column, 1596 retention index) . NMR (¹H/¹³C) should confirm structural integrity, focusing on furan proton coupling (δ 6.2–7.4 ppm) and amine proton shifts (δ 1.2–2.8 ppm) .

Q. How should researchers handle this compound safely given limited toxicological data?

  • Safety Protocol :

  • Classify under acute toxicity Category 4 (oral, dermal, inhalation) based on structural analogs .
  • Use PPE: Nitrile gloves, lab coat, and safety goggles. Work in a fume hood with HEPA filters. Avoid skin contact due to potential irritation .
  • Store at 0–6°C in airtight containers to prevent degradation .

Q. What spectroscopic techniques are optimal for characterizing its stability under varying pH and temperature?

  • Stability Analysis :

  • Perform UV-Vis spectroscopy (328 nm in 0.1 N NaOH) to monitor degradation products .
  • Use LC-MS to detect hydrolyzed byproducts (e.g., furan ring opening at pH < 3 or > 10) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic asymmetric reactions?

  • Computational Strategy :

  • Apply DFT calculations (B3LYP/6-31G*) to model the amine’s nucleophilicity and steric effects. Compare with similar phenethylamine derivatives (e.g., N-Methylphenethylamine) to predict enantioselectivity in chiral resolutions .
  • Validate predictions experimentally using ω-transaminase biocatalysts in biphasic systems .

Q. What strategies mitigate contradictions in reported bioactivity data for structurally related furan-amine derivatives?

  • Data Reconciliation :

  • Cross-reference bioassays with purity data (e.g., residual palladium from Suzuki coupling may inhibit enzyme activity) .
  • Use standardized cytotoxicity assays (e.g., MTT) under controlled oxygen levels to account for furan oxidation artifacts .

Q. How does the p-tolyl substituent influence the compound’s pharmacokinetic properties compared to unsubstituted analogs?

  • Structure-Activity Relationship (SAR) :

  • Conduct logP measurements (shake-flask method) to assess increased lipophilicity from the p-tolyl group. Compare with 5-methylfuran analogs .
  • Use Caco-2 cell monolayers to evaluate intestinal permeability improvements (>2 × 10⁻⁶ cm/s suggests enhanced bioavailability) .

Experimental Design Considerations

Q. What controls are critical when testing this compound in enzyme inhibition assays?

  • Controls :

  • Include a boronate ester analog (e.g., 1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one) to rule out nonspecific binding .
  • Use time-resolved fluorescence to distinguish reversible vs. irreversible inhibition .

Q. How can researchers address the lack of ecotoxicological data for environmental risk assessments?

  • Eco-Testing Framework :

  • Prioritize OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia acute toxicity). Use quantitative structure-activity relationship (QSAR) models as interim predictors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.